molecular formula C15H21NO3 B1526709 Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1202411-95-7

Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate

Cat. No. B1526709
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C15H21NO3 . It has an average mass of 263.34 Da .


Synthesis Analysis

The synthesis of carbamates, such as “Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate”, can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .


Molecular Structure Analysis

The molecular structure of “Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate” consists of a benzyl group attached to a carbamate group, which is further connected to a cyclohexyl group .


Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . The benzylic position can undergo either SN1 or SN2 reactions .


Physical And Chemical Properties Analysis

“Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate” has a molecular formula of C15H21NO3 and an average mass of 263.34 Da . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Enantioselective Synthesis

Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate serves as a significant intermediate in the synthesis of potent CCR2 antagonists. A study highlights an efficient enantioselective synthesis involving iodolactamization as a crucial step, demonstrating its pivotal role in creating highly functionalized structures essential for developing therapeutic agents (Campbell et al., 2009).

Intramolecular Exo-hydrofunctionalization

This compound undergoes intramolecular exo-hydrofunctionalization, facilitated by Au(I) catalysis. This process is critical for the formation of piperidine derivatives and oxygen heterocycles, showcasing the compound's versatility in creating structurally diverse molecules with potential pharmacological applications (Zhang et al., 2006).

Molecular Diversity Inspired by Tetrodotoxin

Leveraging oxidative dearomatization and N-hydroxycarbamate dehydrogenation, the compound contributes to accessing heterotricyclic structures, reminiscent of the complex alkaloid tetrodotoxin. This methodology underscores its utility in the expeditious synthesis of functionally rich intermediates, fostering molecular diversity (Good et al., 2017).

Stereospecific Nickel-catalyzed Cross-coupling

Its involvement in stereospecific nickel-catalyzed cross-coupling with arylboronic esters highlights a novel approach to controlling absolute stereochemistry. This feature is pivotal for synthesizing compounds with precise spatial configurations, which is crucial in drug development and synthesis of bioactive molecules (Harris et al., 2013).

properties

IUPAC Name

benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAKPLUUUMEFH-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Reactant of Route 4
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Reactant of Route 5
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Reactant of Route 6
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.